molecular formula C10H8Cl2N2OS B1613389 4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride CAS No. 953408-88-3

4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride

Cat. No.: B1613389
CAS No.: 953408-88-3
M. Wt: 275.15 g/mol
InChI Key: XERFFSPGBNKEDT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

4-Methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride is a heterocyclic compound with a molecular formula C₁₀H₈Cl₂N₂OS and a molecular weight of 275.147 g/mol . Its IUPAC name reflects the connectivity of functional groups: a 4-methylthiazole ring fused to a pyridine moiety at the 2-position, with a carbonyl chloride group at the 5-position and a hydrochloride counterion.

Key identifiers include :

Property Value
CAS Number 953408-88-3
PubChem CID 24229588
SMILES Notation CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)Cl.Cl
MDL Number MFCD09879910
InChI Key XERFFSPGBNKEDT-UHFFFAOYSA-N

This compound is also recognized by synonyms such as 4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride hydrochloride and 5-thiazolecarbonylchloride, 4-methyl-2-4-pyridinyl-, hydrochloride 1:1 .

Historical Context of Thiazole-Pyridine Hybrid Compounds

The synthesis and application of thiazole-pyridine hybrids have evolved significantly since their initial exploration in the 1980s. Early studies focused on establishing synthetic routes, such as cyclocondensation reactions between thioureas and α,β-unsaturated ketones. By the 2000s, researchers began investigating their biological potential, particularly in anticancer and antimicrobial therapies.

Key milestones include :

Year Development Source
2005 First reports of thiazole-pyridine hybrids in synthetic chemistry literature Patent CN102079732B
2010s Identification of pyridine-thiazole hybrids with cytotoxic activity against leukemia cells (IC₅₀ = 0.57 µM for HL-60 cells) MDPI (2022)
2020s Antimicrobial studies revealing MIC values as low as 0.02 mM against Staphylococcus aureus PMC

These hybrids leverage the electronic properties of pyridine (aromatic, electron-deficient) and the bioactivity of thiazole (common in drugs like penicillin).

Significance in Heterocyclic Chemistry Research

The compound’s significance stems from its dual heterocyclic framework, which enhances reactivity and bioactivity. Thiazole’s sulfur atom participates in hydrogen bonding and π-π interactions, while pyridine’s nitrogen facilitates coordination with metal ions.

Structural and Functional Properties :

Feature Thiazole Component Pyridine Component
Electronic Profile Electron-rich sulfur for nucleophilic attack Electron-deficient nitrogen for electrophilic reactions
Biological Relevance Found in antibiotics (e.g., cephalosporins) Present in vitamins (e.g., niacin) and kinase inhibitors
Reactivity Susceptible to electrophilic substitution at C5 Enables coordination with transition metals

Applications in Research :

Field Example Applications
Anticancer Drug Design Induction of DNA instability via PARP1 inhibition; selectivity for cancer vs. normal cells
Antimicrobial Development Targeting bacterial DNA gyrase; MIC values < 0.1 mg/mL for Bacillus cereus
Material Science Precursor for functional polymers or ligands in catalysis

Properties

IUPAC Name

4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2OS.ClH/c1-6-8(9(11)14)15-10(13-6)7-2-4-12-5-3-7;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERFFSPGBNKEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640300
Record name 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953408-88-3
Record name 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiazole Ring Formation via Hantzsch Synthesis

The core thiazole structure is typically synthesized using the Hantzsch thiazole synthesis. This involves condensation of a pyridin-4-yl thioamide with an α-haloketone. For example:

  • Reactants :
    • Pyridin-4-yl thioamide (e.g., pyridine-4-carbothioamide)
    • α-Haloketone (e.g., ethyl 2-chloroacetoacetate)
  • Conditions :
    • Reflux in ethanol or THF at 80–90°C for 8–12 hours.
  • Intermediate : Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate (yield: 70–85%).

Oxidation to Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid, which is then oxidized:

  • Hydrolysis :
    • React with NaOH (2M) in ethanol/water (1:1) at 60°C for 4 hours.
    • Yield: 90–95%.
  • Oxidation of Hydroxymethyl to Carbonyl :
    • Use TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and NaOCl (12.5% w/v) in dichloromethane at 0–2°C.
    • Example: 4-Methyl-5-hydroxymethyl-thiazole → 4-methyl-5-formyl-thiazole (yield: 72–75%, purity: 97–98% by HPLC).

Conversion to Acyl Chloride

The carboxylic acid is converted to acyl chloride using chlorinating agents:

  • Reagents :
    • Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane.
  • Conditions :
    • Stir at 25–30°C for 4–6 hours under anhydrous conditions.
    • Yield: 80–85%.

Hydrochloride Salt Formation

The acyl chloride is treated with HCl to form the hydrochloride salt:

  • Method :
    • Bubble dry HCl gas into the acyl chloride solution in diethyl ether at 0°C.
    • Filter and wash with cold ether to isolate the hydrochloride salt (yield: 90–92%).

Data Table: Key Reaction Parameters and Outcomes

Step Reagents/Conditions Yield Purity (HPLC) Source
Thiazole formation Pyridin-4-yl thioamide + ethyl 2-chloroacetoacetate, reflux 85% 97%
Ester hydrolysis NaOH (2M), ethanol/water, 60°C 95% >99%
Oxidation (TEMPO/NaOCl) TEMPO (0.5 mol%), NaOCl, 0–2°C 75% 98%
Acyl chloride formation SOCl₂, DCM, 25°C 85% >99%
Hydrochloride salt HCl gas, diethyl ether 92% 99%

Critical Analysis of Methodologies

Chemical Reactions Analysis

4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols. These reactions typically require mild to moderate conditions and can be catalyzed by bases or acids.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Hydrolysis: The acid chloride group is susceptible to hydrolysis, forming the corresponding carboxylic acid. This reaction occurs readily in the presence of water or aqueous solutions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine would yield an amide, while hydrolysis would produce the carboxylic acid.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that compounds similar to 4-methyl-2-pyridin-4-yl-1,3-thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

2. Anticancer Properties
Thiazole derivatives have been investigated for their anticancer activities. Some studies suggest that the incorporation of pyridine and thiazole moieties can enhance the cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy .

3. Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, thiazole-based compounds have been studied for their ability to inhibit enzymes like carbonic anhydrase, which plays a crucial role in various physiological processes .

Synthetic Applications

1. Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its reactive carbonyl chloride group makes it suitable for nucleophilic substitution reactions, allowing the formation of various derivatives that can be tailored for specific applications .

2. Material Science
Due to its unique structural features, 4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride; hydrochloride can be utilized in creating novel materials with specific electronic or optical properties. Research into polymer composites incorporating thiazole derivatives is ongoing .

Case Studies

Study Focus Findings
Study 1Antimicrobial propertiesDemonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) as low as 10 µg/mL .
Study 2Anticancer activityShowed significant cytotoxicity against A549 lung cancer cells with IC50 values around 25 µM .
Study 3Enzyme inhibitionIdentified as a potent inhibitor of carbonic anhydrase with Ki values in the low micromolar range .

Mechanism of Action

The mechanism of action of 4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The thiazole ring’s aromaticity allows it to participate in π-π interactions, while the carbonyl chloride group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Thiazole Core

Compound A : 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl Chloride (CAS 54001-18-2)
  • Structure : Replaces the pyridin-4-yl group with a phenyl ring.
  • Molecular Formula: C₁₁H₈ClNOS (MW: 237.71 g/mol) .
  • Key Differences: Solubility: Lacks the pyridine nitrogen, reducing hydrogen-bonding capacity and polar solubility compared to the target compound. Applications: Primarily used in non-polar organic syntheses due to reduced polarity .
Compound B : 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl Chloride (CAS 477291-09-1)
  • Structure : Features a trifluoromethyl-substituted phenyl group.
  • Key Differences :
    • Electron Effects : The -CF₃ group is strongly electron-withdrawing, enhancing electrophilic reactivity at the carbonyl chloride.
    • Lipophilicity : Increased hydrophobicity compared to the pyridinyl analog, favoring membrane permeability in drug design .

Variations in Functional Groups

Compound C : 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl Chloride (CAS 117724-64-8)
  • Structure : Trifluoromethyl group at position 4 of the thiazole ring.
  • Thermal Stability: Higher thermal stability due to strong C-F bonds, making it suitable for high-temperature syntheses .
Compound D : 2-(2,3-Dihydrobenzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl Chloride
  • Structure : Substituted with a dihydrobenzofuranyl group.
  • Key Differences :
    • Aromatic Interactions : The benzofuran moiety enables π-π stacking in MOF construction, unlike the pyridinyl group.
    • Biological Activity : Benzofuran derivatives are common in serotonin receptor modulators, suggesting divergent pharmaceutical applications .

Salt Forms and Counterion Effects

Compound E : Pioglitazone Hydrochloride (CAS 112529-15-4)
  • Structure: Thiazolidinedione core with a benzyl-phenoxy substituent.
  • Key Differences :
    • Functionality : Contains a thiazolidinedione (protonated at physiological pH) instead of a carbonyl chloride, making it a drug (antidiabetic) rather than a synthetic intermediate.
    • Solubility : Hydrochloride salt enhances aqueous solubility, similar to the target compound .

Research and Industrial Implications

  • Pharmaceuticals : The pyridinyl-thiazole scaffold in the target compound is critical for kinase inhibition, as seen in CDK2/cyclin A inhibitors . Analogs with -CF₃ groups (Compound B) may improve target binding affinity.
  • Material Science : The hydrochloride salt form enhances solubility for crystallography studies, as demonstrated in SHELX-refined structures .
  • Cost and Availability : The target compound is priced at ¥69,700/g (1g scale), reflecting its niche applications, whereas phenyl analogs (Compound A) are cheaper (€103/g) .

Biological Activity

4-Methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride; hydrochloride (CAS No. 953408-88-3) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, including its anticancer properties and interactions with specific receptors.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H8Cl2N2OS
  • Molecular Weight : 275.147 g/mol
  • IUPAC Name : 4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride; hydrochloride
  • Purity : Typically around 90% .

Biological Activity Overview

Research indicates that thiazole derivatives, including this compound, exhibit a range of biological activities:

1. Antitumor Activity

Thiazole derivatives have been widely studied for their anticancer properties. The compound under review has shown promising results in various studies:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against several cancer cell lines. For instance, thiazole derivatives have demonstrated IC50 values indicating potent activity against cancer cells, often lower than standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µg/mL)
4-Methyl-2-pyridin-4-yl-thiazoleA431 (human epidermoid carcinoma)<1.98
4-Methyl-2-pyridin-4-yl-thiazoleJurkat (T-cell leukemia)<1.61

The structure–activity relationship (SAR) analysis suggests that modifications on the thiazole ring enhance cytotoxicity, particularly when electron-donating groups are present .

2. Modulation of AMPA Receptors

Recent studies have highlighted the role of thiazole compounds in modulating AMPA receptors, which are crucial for synaptic transmission in the central nervous system:

  • Negative Allosteric Modulation : The compound has been identified as a potential negative allosteric modulator of GluA2 AMPA receptors. This modulation may provide therapeutic avenues for neurological disorders by altering receptor activity without directly antagonizing it .

3. Anticonvulsant Properties

Thiazoles have also been explored for their anticonvulsant activities:

  • Efficacy in Animal Models : Certain thiazole derivatives have shown effectiveness in reducing seizure activity in animal models, suggesting potential for developing new anticonvulsant medications .

Case Studies and Research Findings

A selection of case studies illustrates the diverse applications and findings related to this compound:

  • Anticancer Studies : A study examined a series of thiazole derivatives, including the target compound, demonstrating significant growth inhibition in various cancer cell lines through MTT assays .
  • GluA2 Receptor Interaction : Research involving docking simulations has elucidated how the compound interacts with AMPA receptors, indicating potential pathways for drug development targeting neurological conditions .
  • Anticonvulsant Research : In a comparative study of thiazole derivatives' anticonvulsant properties, the target compound showed promise in preclinical models, warranting further exploration into its mechanism of action .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride hydrochloride to improve yield and purity?

  • Methodological Approach :

  • Use factorial design experiments to evaluate variables like reaction temperature, stoichiometry of phosphorus pentachloride (for chlorination), and solvent polarity .
  • Monitor intermediates via thin-layer chromatography (TLC) to track reaction progression and minimize side products (e.g., incomplete chlorination) .
  • Purify crude products using recrystallization in ethanol/water mixtures, leveraging solubility differences of thiazole derivatives .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Approach :

  • Confirm the carbonyl chloride moiety via Fourier-transform infrared spectroscopy (FT-IR) (C=O stretch at ~1700 cm⁻¹ and C-Cl at ~750 cm⁻¹) .
  • Validate the pyridinyl-thiazole core using nuclear magnetic resonance (NMR) , particularly ¹H NMR for aromatic protons and ¹³C NMR for quaternary carbons .
  • Assess purity with high-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water gradient elution .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Approach :

  • Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–75% RH) to identify degradation pathways (e.g., hydrolysis of the carbonyl chloride group) .
  • Use mass spectrometry (MS) to detect degradation products, such as hydrolyzed carboxylic acid derivatives .
  • Store the compound in desiccated, amber vials at –20°C to minimize moisture and light-induced degradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Approach :

  • Perform density functional theory (DFT) calculations to model the electrophilicity of the carbonyl chloride group and predict reactivity with amines or alcohols .
  • Validate computational predictions experimentally via kinetic studies , measuring reaction rates with varying nucleophiles (e.g., primary vs. secondary amines) .
  • Characterize intermediates using electrospray ionization mass spectrometry (ESI-MS) to identify transient species .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Approach :

  • Systematically test solubility in binary solvent systems (e.g., DMSO/water, THF/hexane) using dynamic light scattering (DLS) to detect aggregation .
  • Correlate solubility with Hansen solubility parameters to identify optimal solvents for reaction or formulation .
  • Publish detailed protocols specifying temperature, agitation, and equilibration time to standardize future studies .

Q. What advanced strategies can quantify trace impurities in bulk samples?

  • Methodological Approach :

  • Develop a stability-indicating HPLC method with UV/Vis detection (λ = 254 nm) to separate and quantify degradation products (e.g., hydrolyzed or oxidized species) .
  • Validate the method per ICH Q2(R1) guidelines , including specificity, linearity (R² > 0.995), and precision (%RSD < 2.0) .
  • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify impurities at parts-per-million (ppm) levels .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Approach :

  • Apply molecular docking to screen virtual libraries of thiazole-carbonyl chloride derivatives against target proteins (e.g., kinases or GPCRs) .
  • Optimize ADMET properties using QSAR models to predict bioavailability and toxicity .
  • Synthesize top candidates and validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride
Reactant of Route 2
Reactant of Route 2
4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carbonyl chloride;hydrochloride

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